1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl It is a brominated derivative of imidazo[1,5-a]pyridine, a heterocyclic compound that contains both nitrogen and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride typically involves the bromination of imidazo[1,5-a]pyridine derivatives. One common method includes the following steps:
Starting Material: Imidazo[1,5-a]pyridine-3-carboxylic acid.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazo[1,5-a]pyridine derivative, while oxidation can produce a carboxylated or hydroxylated derivative.
Scientific Research Applications
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: A similar compound with a different substitution pattern on the imidazo[1,2-a]pyridine ring.
1-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride: A chlorinated analogue with similar chemical properties.
Uniqueness
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is unique due to its specific bromine substitution, which can influence its reactivity and binding properties. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, making it a valuable scaffold in drug design and material science.
Properties
CAS No. |
2680537-66-8 |
---|---|
Molecular Formula |
C8H10BrClN2O2 |
Molecular Weight |
281.5 |
Purity |
95 |
Origin of Product |
United States |
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